[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene
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Overview
Description
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene is an organic compound with the molecular formula C13H19BrO. It is characterized by the presence of a bromine atom, a tert-butoxy group, and a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene typically involves the reaction of a suitable brominated precursor with a tert-butoxy group. One common method involves the use of tert-butyl alcohol and a brominated benzene derivative under specific reaction conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon. Common reagents used in these reactions include potassium tert-butoxide, sodium hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects .
Comparison with Similar Compounds
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene can be compared with similar compounds such as:
[(2S)-3-chloro-2-(tert-butoxy)propyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(2S)-3-iodo-2-(tert-butoxy)propyl]benzene: Contains an iodine atom instead of bromine.
[(2S)-3-bromo-2-(methoxy)propyl]benzene: Has a methoxy group instead of a tert-butoxy group. The uniqueness of this compound lies in its specific reactivity and the effects of the tert-butoxy group on its chemical behavior.
Properties
Molecular Formula |
C13H19BrO |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
[(2S)-3-bromo-2-[(2-methylpropan-2-yl)oxy]propyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
JXWQVUKMDNNRBU-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H](CC1=CC=CC=C1)CBr |
Canonical SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)CBr |
Origin of Product |
United States |
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